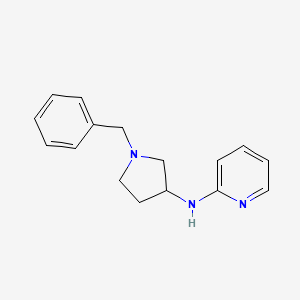
N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years for its potential therapeutic applications. BPAP belongs to a class of compounds known as pyrrolidinophenones, which are structurally similar to amphetamines and cathinones.
Mécanisme D'action
N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine acts as a dopamine transporter (DAT) ligand, which means that it binds to and modulates the activity of DAT. DAT is responsible for the reuptake of dopamine from the synapse, which is a critical step in the regulation of dopamine signaling. By binding to DAT, N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine increases the amount of dopamine in the synapse, which can lead to increased dopamine signaling and potentially beneficial effects on neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine has been shown to increase dopamine release in the striatum, which is a key brain region involved in the regulation of movement and reward. N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine has also been shown to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons. Additionally, N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine is its high selectivity for DAT, which means that it has a low affinity for other neurotransmitter transporters. This makes it a useful tool for studying the role of dopamine in neurological and psychiatric disorders. However, one limitation of N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine is its relatively low potency compared to other DAT ligands, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly Parkinson's disease. Another area of interest is its mechanism of action, including its effects on dopamine signaling and neurotrophic factor expression. Additionally, there is interest in developing more potent and selective DAT ligands based on the structure of N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine.
Méthodes De Synthèse
N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine can be synthesized in a multistep process starting from 2-bromopyridine. The first step involves the formation of a Grignard reagent from 2-bromopyridine and magnesium. This is followed by the addition of N-benzylpyrrolidine to the Grignard reagent, which leads to the formation of the desired product, N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine. The final step involves purification of the product using chromatography.
Applications De Recherche Scientifique
N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine has been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Studies have shown that N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine has a high affinity for the dopamine transporter, which is a key target for many drugs used to treat Parkinson's disease. N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Propriétés
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-6-14(7-3-1)12-19-11-9-15(13-19)18-16-8-4-5-10-17-16/h1-8,10,15H,9,11-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCIACACYCTERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

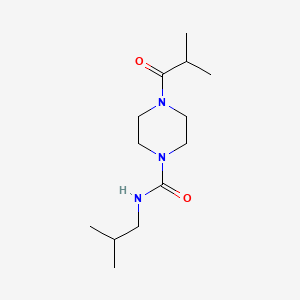


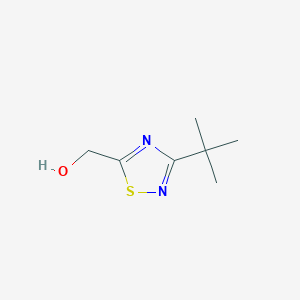
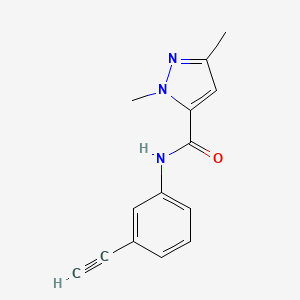
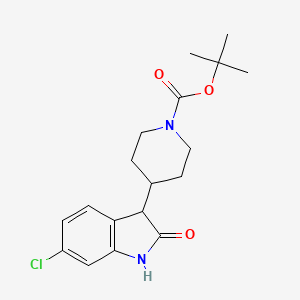
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)


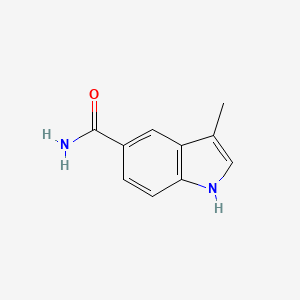

![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol](/img/structure/B7549564.png)
